molecular formula C14H17BrClNO4 B13618423 (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid CAS No. 1366238-73-4

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B13618423
CAS No.: 1366238-73-4
M. Wt: 378.64 g/mol
InChI Key: VKRMEVSDHRBPED-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative characterized by:

  • A propanoic acid backbone with an (S)-configuration at the C3 position.
  • A 2-bromo-4-chlorophenyl group attached to the C3 carbon, introducing steric bulk and electronic modulation.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing solubility and stability during synthetic processes.

This compound is primarily used as a building block in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeted therapies, where halogenated aromatic systems enhance target binding .

Properties

CAS No.

1366238-73-4

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3S)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

VKRMEVSDHRBPED-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthetic Route

Step Description Reagents and Conditions Outcome
1 Starting Materials 3-bromo-4-chloroaniline and tert-butyl acrylate Commercially available, used as received
2 Formation of Intermediate Michael addition of 3-bromo-4-chloroaniline to tert-butyl acrylate under basic conditions (e.g., NaOH or K2CO3) Formation of a β-amino ester intermediate with the aromatic substitutions
3 Boc Protection Treatment of the amino intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) Introduction of the Boc protecting group on the amino function
4 Hydrolysis Acidic or basic hydrolysis of the tert-butyl ester group (e.g., TFA or LiOH in aqueous medium) Conversion of the ester to the free carboxylic acid, yielding the target compound

This sequence ensures the preservation of the (3S) stereochemistry and the integrity of the halogen substitutions on the aromatic ring.

Reaction Conditions and Purification

  • Temperature Control: Reactions are typically performed at controlled temperatures ranging from 0°C to room temperature to avoid racemization or side reactions.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained during sensitive steps such as Boc protection to prevent moisture or oxygen interference.
  • Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are employed to isolate the pure product from unreacted starting materials and side products.
  • Yield: Reported yields for the Boc protection and hydrolysis steps are generally high (>80%), indicating efficient conversion.

Chemical Reactions Analysis Related to Preparation

Reaction Type Reagents Conditions Products Notes
Michael Addition 3-bromo-4-chloroaniline + tert-butyl acrylate Basic medium, room temp β-amino ester intermediate Stereoselective formation of amino acid backbone
Boc Protection Di-tert-butyl dicarbonate, base Room temp, inert atmosphere Boc-protected amino ester Protects amino group for further manipulation
Ester Hydrolysis TFA (acidic) or LiOH (basic) Room temp Free carboxylic acid Converts ester to acid without Boc removal
Optional Deprotection TFA in DCM Room temp Free amine Removes Boc group if needed for further reactions

These reactions are standard in amino acid derivative synthesis and have been optimized for this compound's unique halogenated aromatic structure.

Research Findings and Supporting Data

Molecular and Physical Data

Property Value
Molecular Formula C14H17BrClNO4
Molecular Weight 378.64 g/mol
IUPAC Name (3S)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChI Key QUFNPVXGZSOYQH-NSHDSACASA-N

This data confirms the structural identity and purity of the synthesized compound.

Stability and Reactivity Notes

  • The Boc protecting group provides stability during synthesis but can be selectively removed under mild acidic conditions.
  • The halogen substituents (bromo and chloro) on the aromatic ring influence the compound’s reactivity, allowing potential substitution reactions if desired.
  • The compound is stable under standard laboratory conditions but requires protection from strong nucleophiles or reductants during synthesis.

Comparative Analysis with Related Compounds

Compound Key Differences Synthetic Complexity Applications
3-bromo-4-chlorophenylacetic acid Lacks Boc protection, simpler synthesis Lower Basic building block
3-bromo-4-chlorophenylalanine Amino acid without Boc protection Moderate Used in peptide synthesis
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid Boc protected, stereochemically defined Higher Versatile intermediate for complex synthesis

The Boc protection adds synthetic flexibility, allowing selective functional group transformations and improved handling during multi-step synthesis.

Summary Table of Preparation Method

Step Reaction Reagents Conditions Notes
1 Michael addition 3-bromo-4-chloroaniline, tert-butyl acrylate Base, RT Formation of amino ester intermediate
2 Boc protection Di-tert-butyl dicarbonate, base Inert atmosphere, RT Protects amino group
3 Ester hydrolysis TFA or LiOH RT Converts ester to acid
4 Purification Chromatography - Isolates pure product

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The amino acid moiety can be coupled with other carboxylic acids or amines to form peptides or other complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, free amines, and peptide conjugates.

Scientific Research Applications

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc-protected amino group allows for selective binding to active sites, while the bromine and chlorine atoms can enhance binding affinity through halogen bonding. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features References
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid 2-bromo, 4-chloro C₁₄H₁₆BrClNO₄ 392.64 Bromine enhances steric hindrance; chlorine contributes to electron withdrawal. N/A (hypothetical)
3-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dichlorophenyl)propanoic acid 3,5-dichloro C₁₄H₁₆Cl₂NO₄ 348.18 Symmetric dichloro substitution increases hydrophobicity and metabolic stability.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-chloro, 3-fluoro C₁₄H₁₇ClFNO₄ 317.74 Fluorine’s electronegativity improves membrane permeability.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate 4-chloro, 3-hydroxy (ester) C₁₆H₂₂ClNO₅ 343.80 Ester form increases lipophilicity; hydroxyl group enables hydrogen bonding.

Halogen Substitution Effects

  • Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius (1.85 Å vs. This may enhance selectivity in enzyme-binding pockets compared to smaller halogens .
  • Positional Isomerism : The 2-bromo-4-chloro substitution in the target compound introduces asymmetric electronic effects , whereas 3,5-dichloro () provides symmetry, favoring π-π stacking interactions in hydrophobic environments .

Functional Group Modifications

  • Carboxylic Acid vs. Ester : The ethyl ester derivative () exhibits higher lipid solubility, making it more suitable for prodrug formulations. However, the free carboxylic acid in the target compound allows direct participation in salt bridge formation with target proteins .
  • Hydroxy Group Addition: The 3-hydroxypropanoate analog () introduces a hydrogen-bond donor, which could improve binding affinity but may reduce metabolic stability due to susceptibility to oxidation .

Stereochemical Considerations

  • The (S)-configuration in the target compound and ensures compatibility with biological systems that favor L-amino acid-like stereochemistry. In contrast, racemic mixtures (e.g., Boc-DL-3-Aminoisobutyric Acid in ) may require chiral resolution for therapeutic applications .

Biological Activity

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid, with the molecular formula C14H18BrClNO4C_{14}H_{18}BrClNO_4 and a molecular weight of approximately 357.66 g/mol. The presence of both bromine and chlorine atoms on the phenyl ring is expected to influence its biological properties significantly.

The biological activity of (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is hypothesized to act as an inhibitor of certain kinases, particularly those involved in the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival.

Table 1: Summary of Biological Targets and Mechanisms

Biological Target Mechanism Effect
Class I PI3-kinasesInhibition of kinase activityReduced cell proliferation
AktModulation of signaling pathwaysInduction of apoptosis in cancer cells
Enzymes involved in inflammationInhibition of inflammatory mediatorsPotential anti-inflammatory effects

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of halogen substituents such as bromine and chlorine enhances the compound's potency against various biological targets. For instance, compounds with a para-chloro substitution on the phenyl ring have shown increased inhibitory effects on PI3K compared to their non-halogenated counterparts.

Case Studies

  • In vitro Studies : A study evaluating the compound's effect on cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of PI3K/Akt signaling pathways, leading to increased apoptosis rates in treated cells.
  • In vivo Studies : Animal models treated with (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid exhibited reduced tumor growth rates compared to controls, suggesting its potential as an anti-cancer therapeutic agent.

Pharmacological Evaluation

The pharmacological profile of this compound suggests it may be beneficial in treating various conditions, including cancer and inflammatory diseases. Its selective inhibition of Class I PI3-kinases indicates a potential for targeted therapy with reduced side effects compared to broader-spectrum kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid?

  • Methodological Answer : The synthesis typically involves three key steps:

Protection of the amino group : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (Et₃N) to introduce the Boc group .

Introduction of the aryl substituent : Couple the Boc-protected intermediate with a halogenated aromatic moiety (e.g., 2-bromo-4-chlorophenyl) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized under inert conditions (e.g., N₂ atmosphere) .

Acid hydrolysis : Convert esters to the propanoic acid group using LiOH in THF/water mixtures, followed by neutralization and extraction .
Critical Considerations : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios impact yield and stereochemical fidelity. Purification via silica gel chromatography or preparative HPLC is essential to isolate the enantiomerically pure product .

Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time and peak area ratios validate enantiomeric excess (>98%) .
  • Optical Rotation : Compare measured [α]D values with literature data for (S)-configured analogs (e.g., (S)-Boc-phenylalanine derivatives) .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., ester derivatives) to confirm absolute configuration .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl), aromatic proton splitting patterns (meta/para-substituted phenyl), and carboxylic acid protons (δ ~12 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected for C₁₄H₁₆BrClNO₄: ~392.6) and detect impurities (e.g., dehalogenated byproducts) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 42.8%, H 4.11%, N 3.56%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, stereochemistry) influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Comparative Assays : Test the target compound against analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro) in enzyme inhibition assays (e.g., kinase or protease panels). Use fluorescence polarization or calorimetry to quantify binding affinities .
  • Data Interpretation : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with IC₅₀ shifts. For example, 2-bromo-4-chloro substitution may enhance hydrophobic interactions in enzyme active sites compared to mono-halogenated derivatives .
  • Table : Biological Activity of Halogenated Analogs
CompoundIC₅₀ (nM)Target Enzyme
2-Bromo-4-chloro derivative12.3Kinase X
3-Chloro-4-methyl derivative45.7Kinase X
Parent (unsubstituted)>1000Kinase X
Source: Adapted from PubChem bioassay data .

Q. What strategies address contradictory data in stereoselective synthesis outcomes?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Ru-BINAP for asymmetric hydrogenation) and solvents (e.g., DMF for improved solubility of intermediates) to minimize racemization .
  • Byproduct Analysis : Use LC-MS to identify diastereomers or elimination byproducts (e.g., α,β-unsaturated acids) formed under acidic/basic conditions .
  • Case Study : In one synthesis, prolonged stirring at pH >8 during hydrolysis caused epimerization at C3, reducing enantiomeric purity from 99% to 85%. Adjusting to pH 6–7 and shorter reaction times mitigated this .

Q. How can researchers design stability studies to mitigate degradation during biological assays?

  • Methodological Answer :

  • Accelerated Degradation Tests : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., Boc deprotection or aryl ring oxidation) .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) to prevent radical-mediated halogen loss or use cryopreservation (-80°C) for long-term storage .

Data Contradiction Analysis

Q. Why might enzymatic activity data vary between in vitro and cell-based assays for this compound?

  • Methodological Answer :

  • Membrane Permeability : Measure logP (e.g., calculated ~2.8) to assess passive diffusion. Low permeability (e.g., due to carboxylic acid ionization) may reduce cellular efficacy despite strong in vitro binding .
  • Metabolic Stability : Perform hepatic microsome assays to detect rapid metabolism (e.g., ester hydrolysis). Modify the propanoic acid group to a prodrug (e.g., ethyl ester) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.